molecular formula C11H10N2O4S B11786448 4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole

4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11786448
M. Wt: 266.28 g/mol
InChI Key: WVPHDIZGQQHACC-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a methylsulfonyl group attached to a pyrazole ring, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is thought to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

When compared to similar compounds, 4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole stands out due to its unique combination of structural features and chemical properties. Similar compounds include:

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-5-methylsulfonyl-1H-pyrazole

InChI

InChI=1S/C11H10N2O4S/c1-18(14,15)11-8(5-12-13-11)7-2-3-9-10(4-7)17-6-16-9/h2-5H,6H2,1H3,(H,12,13)

InChI Key

WVPHDIZGQQHACC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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